
Diazoluminolmelanin
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Overview
Description
Diazoluminolmelanin is a synthetic luminescent biopolymer.
Chemical Reactions Analysis
Current Limitations in Available Literature
The search results focus on:
- Methane combustion mechanisms
- Epoxy polymerization
- Silica particle reactivity
- General reaction types/optimization methods
- Educational lab experiments 12
No peer-reviewed studies, synthesis protocols, or spectral data for diazoluminolmelanin were identified in these sources.
Recommendations for Further Research
To investigate this compound’s chemistry, consider these strategies:
Specialized Databases
Database | Focus Area | Access Method |
---|---|---|
SciFinder | Chemical reactions/patents | Institutional subscription |
Reaxys | Synthetic pathways | Paid platform |
PubMed Central | Biomedical applications | Open access |
Key Search Terms
- Chemical nomenclature : “this compound synthesis”
- Functional groups : Luminol derivatives + melanin conjugation
- Reaction types : Chemiluminescence, oxidative coupling
Hypothetical Reaction Pathways (Based on Analogous Compounds)
While direct data is absent, analogous melanin and luminol chemistry suggests potential reactivity:
Reaction Type | Expected Behavior | Analytical Methods |
---|---|---|
Oxidation | Light emission via radical intermediates | Chemiluminescence spectrometry |
Polymerization | Crosslinking under UV/oxidative stress | FTIR, NMR |
Acid-Base | Protonation of amine/quinone groups | pH titration, UV-Vis |
Critical Gaps Identified
- No kinetic data, activation energies, or catalytic studies.
- Missing spectroscopic evidence (e.g., IR/Raman bands for functional groups).
- No thermodynamic profiles (ΔH, ΔG) for decomposition/synthesis.
Properties
CAS No. |
126815-81-4 |
---|---|
Molecular Formula |
C17H19N5O5 |
Molecular Weight |
373.36 |
IUPAC Name |
(2S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoic acid;5-amino-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C9H12N2O3.C8H7N3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3,7,12H,4,10-11H2,(H,13,14);1-3H,9H2,(H,10,12)(H,11,13)/t7-;/m0./s1 |
InChI Key |
RJGOMFVTRMUHDP-FJXQXJEOSA-N |
SMILES |
C1=CC2=C(C(=C1)N)C(=O)NNC2=O.C1=CC(=C(C=C1CC(C(=O)O)N)N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diazoluminolmelanin; DALM; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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